1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S890032
CAS No.
1228552-36-0
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

CAS Number

1228552-36-0

Product Name

1-Acetyl-8-allyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-(8-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-3-6-12-7-4-8-13-9-5-10-15(11(2)16)14(12)13/h3-4,7-8H,1,5-6,9-10H2,2H3

InChI Key

DPYZFCRPNKXLFZ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCC2=C1C(=CC=C2)CC=C

Canonical SMILES

CC(=O)N1CCCC2=C1C(=CC=C2)CC=C

AATHQ holds significance in scientific research due to the tetrahydroquinoline core structure, which is present in various biologically active alkaloids []. These alkaloids exhibit a wide range of pharmacological activities, making AATHQ a potential candidate for further investigation.


Molecular Structure Analysis

The key feature of AATHQ's structure is the tetrahydroquinoline (THQ) ring system. THQ consists of a benzene ring fused with a piperidine ring, containing both aromatic and saturated nitrogen heterocycles []. The presence of the acetyl group (CH3CO-) at the 1st position and the allyl group (CH2=CH-CH2-) at the 8th position introduces carbonyl and alkene functionalities, respectively. These functional groups can participate in various chemical reactions and potentially influence the molecule's biological properties.


Chemical Reactions Analysis

  • Nucleophilic addition: The carbonyl group of the acetyl moiety can undergo nucleophilic addition reactions with various nucleophiles like alcohols or amines.
  • Hydrolysis: Under acidic or basic conditions, the amide bond in the acetyl group can be cleaved, leading to the formation of acetic acid and a new amine derivative.
  • Diels-Alder reaction: The allyl group can participate in Diels-Alder reactions with electron-deficient dienophiles, forming cyclic adducts.

XLogP3

2.7

Dates

Modify: 2023-08-16

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